molecular formula C10H10N2O4 B1310316 (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester CAS No. 883545-12-8

(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester

Cat. No. B1310316
M. Wt: 222.2 g/mol
InChI Key: MNDMDSFKIGMHFP-UHFFFAOYSA-N
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Patent
US09024027B2

Procedure details

A mixture of methyl 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate (0.570 g, 2.260 mmol) and 10% w/w Pd/C (a catalytic amount) in MeOH (30 ml) and ethyl acetate (30 ml) was hydrogenated in a Parr apparatus at 20 psi for 1 hour. The catalyst was filtered off and the solvent was removed affording methyl 2-(6-amino-2-oxobenzo[d]oxazol-3(2H)-yl)acetate (0.497 g, 2.237 mmol, 99% yield). MS/ESI+ 222.9 [MH]+.
Name
methyl 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]2[N:8]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[C:9](=[O:11])[O:10][C:6]=2[CH:5]=1)([O-])=O.C(OCC)(=O)C>CO.[Pd]>[NH2:1][C:4]1[CH:18]=[CH:17][C:7]2[N:8]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[C:9](=[O:11])[O:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
methyl 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
Quantity
0.57 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N(C(O2)=O)CC(=O)OC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(N(C(O2)=O)CC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.237 mmol
AMOUNT: MASS 0.497 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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